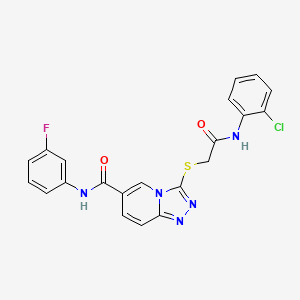
Azepan-1-yl(7-methyl-4-(o-tolylamino)-1,8-naphthyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepan-1-yl(7-methyl-4-(o-tolylamino)-1,8-naphthyridin-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Azepan-1-yl(7-methyl-4-(o-tolylamino)-1,8-naphthyridin-3-yl)methanone is not yet fully understood. However, studies have shown that it exhibits potent inhibitory activity against various enzymes, including tyrosine kinases and topoisomerases, which are involved in the regulation of cellular processes.
Biochemical and Physiological Effects
Studies have shown that Azepan-1-yl(7-methyl-4-(o-tolylamino)-1,8-naphthyridin-3-yl)methanone exhibits significant biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various cancer cell lines. Additionally, it has also been shown to exhibit neuroprotective effects and improve cognitive function in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
Azepan-1-yl(7-methyl-4-(o-tolylamino)-1,8-naphthyridin-3-yl)methanone has several advantages for lab experiments. It is a potent and selective inhibitor of various enzymes, making it an ideal tool for studying their functions. Additionally, it exhibits low toxicity and high solubility, making it easy to handle and administer. However, its synthesis method is complex and requires expertise in organic chemistry, which may limit its availability for researchers.
Future Directions
Azepan-1-yl(7-methyl-4-(o-tolylamino)-1,8-naphthyridin-3-yl)methanone has several potential future directions for scientific research. One of the primary directions is in the development of novel therapeutic agents for the treatment of various diseases, including cancer and neurological disorders. Additionally, it may also have potential applications in the field of agricultural chemistry, where it could be used as a pesticide or herbicide. Furthermore, its inhibitory activity against various enzymes makes it an ideal tool for studying their functions and developing new drugs that target them.
Synthesis Methods
The synthesis of Azepan-1-yl(7-methyl-4-(o-tolylamino)-1,8-naphthyridin-3-yl)methanone involves a multi-step process that requires expertise in organic chemistry. The initial step involves the condensation of 7-methyl-4-amino-1,8-naphthyridine-3-carboxylic acid with o-toluidine to form the intermediate. The intermediate is then subjected to a series of reactions, including cyclization, reduction, and acylation, to obtain the final product.
Scientific Research Applications
Azepan-1-yl(7-methyl-4-(o-tolylamino)-1,8-naphthyridin-3-yl)methanone has been found to have potential applications in various fields of scientific research. One of the primary applications is in the field of medicinal chemistry, where it has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders.
properties
IUPAC Name |
azepan-1-yl-[7-methyl-4-(2-methylanilino)-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-16-9-5-6-10-20(16)26-21-18-12-11-17(2)25-22(18)24-15-19(21)23(28)27-13-7-3-4-8-14-27/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMNZELCJAKWIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC=C3C)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(7-methyl-4-(o-tolylamino)-1,8-naphthyridin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


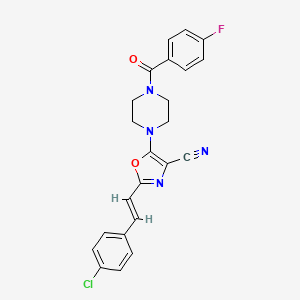
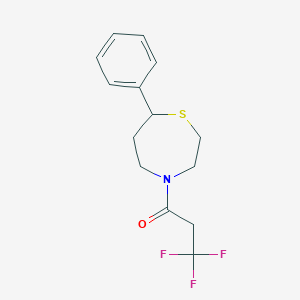
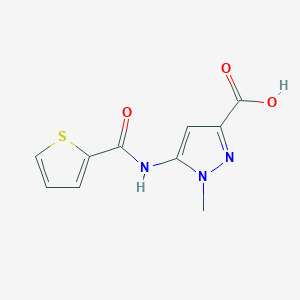
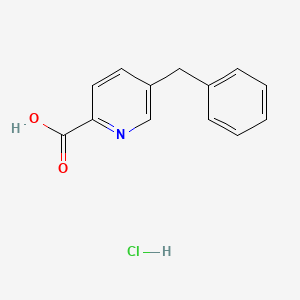
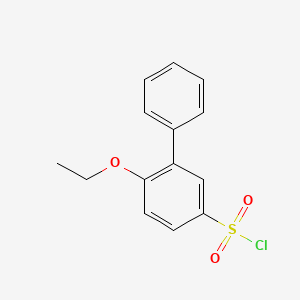

![2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-ethoxyphenol](/img/structure/B2947265.png)

![6-[[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2947267.png)
![N-[2-(1,3,4-Thiadiazol-2-ylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2947268.png)
![1-(Chloromethyl)-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2947270.png)

